N-(3,5-dimethylphenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide
Description
N-(3,5-Dimethylphenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide is a structurally complex molecule featuring a pyrido[3,2-d]pyrimidine core, a bicyclic heteroaromatic system known for its pharmacological relevance, particularly in kinase inhibition and anticancer research. The compound is substituted with a 3,5-dimethylphenyl group at the acetamide nitrogen and a 4-methylbenzyl moiety at the pyrimidine ring.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[3-[(4-methylphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c1-16-6-8-19(9-7-16)14-29-24(31)23-21(5-4-10-26-23)28(25(29)32)15-22(30)27-20-12-17(2)11-18(3)13-20/h4-13H,14-15H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUTVLKTBWQQSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC(=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidine Derivatives
- Example: N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide (Compound 24) Core: Thieno[2,3-d]pyrimidine fused with a pyrido ring. Substituents: Acetamide, phenylamino, and methyl groups. Key Properties: Melting point (143–145°C), 73% synthetic yield, and IR/NMR data confirming carbonyl and aromatic functionalities.
Pyrimido[5,4-b]indole Derivatives
- Example : 2-{[3-(3,5-Dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(1-naphthyl)acetamide
- Core : Pyrimido[5,4-b]indole with a sulfanyl bridge.
- Substituents : 3,5-Dimethylphenyl, naphthyl, and acetamide groups.
- Comparison : The indole fusion introduces planar rigidity, while the sulfanyl group may enhance oxidative stability. The naphthyl substituent increases hydrophobicity compared to the target compound’s 4-methylbenzyl group.
Cyclopenta-Thieno-Pyrimidine Derivatives
- Example: N-[3-(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide (Compound 24) Core: Cyclopenta-thieno-pyrimidine. Substituents: Acetamide and aromatic ether linkage. Key Properties: Higher melting point (197–198°C), 53% yield, and LC-MS confirmation (m/z 326.0 [M+H]+).
Potential Pharmacological Implications
- Kinase Inhibition : Pyrido-pyrimidine cores are associated with ATP-binding site inhibition in kinases. The target compound’s substituents may optimize steric and electronic complementarity to specific kinase domains.
- Metabolic Stability: The absence of sulfur in the core may reduce susceptibility to oxidative metabolism compared to thieno analogues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
